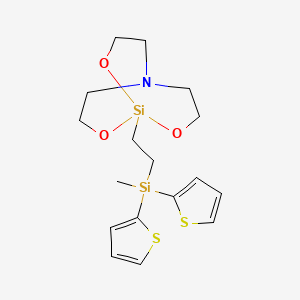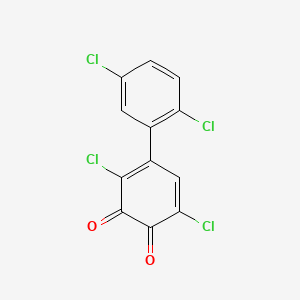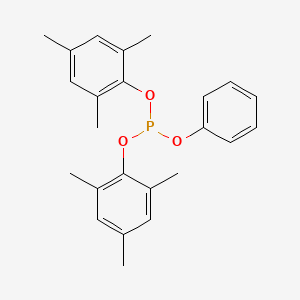
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- is a complex organosilicon compound. This compound belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity .
Méthodes De Préparation
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts (HgX2), where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br . This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediate and final products .
Analyse Des Réactions Chimiques
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatranes .
Applications De Recherche Scientifique
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously .
Comparaison Avec Des Composés Similaires
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- can be compared with other similar compounds, such as:
1-Ethylsilatrane: This compound has a similar tricyclic structure but with an ethyl group instead of the methyldi-2-thienylsilyl group.
1-Phenylsilatrane: This compound features a phenyl group and exhibits different chemical and biological properties compared to the methyldi-2-thienylsilyl derivative.
1-Ethenylsilatrane: This compound contains an ethenyl group and is used in different industrial applications.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- lies in its specific functional group, which imparts distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
76666-19-8 |
|---|---|
Formule moléculaire |
C17H25NO3S2Si2 |
Poids moléculaire |
411.7 g/mol |
Nom IUPAC |
methyl-dithiophen-2-yl-[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)ethyl]silane |
InChI |
InChI=1S/C17H25NO3S2Si2/c1-24(16-4-2-12-22-16,17-5-3-13-23-17)14-15-25-19-9-6-18(7-10-20-25)8-11-21-25/h2-5,12-13H,6-11,14-15H2,1H3 |
Clé InChI |
SVQDGULQGBYUMJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CC[Si]12OCCN(CCO1)CCO2)(C3=CC=CS3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)






![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)

![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)

![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
